![molecular formula C22H23ClN2O2 B2746933 2-(furan-2-yl)-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1215549-94-2](/img/structure/B2746933.png)

2-(furan-2-yl)-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

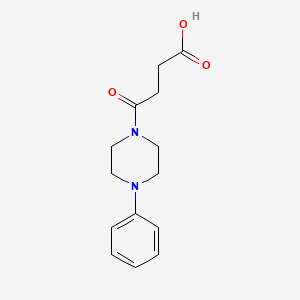

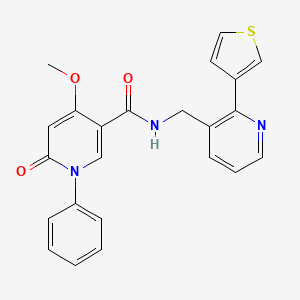

This compound is a simple fluorescent chemosensor . It is based on an imidazole furan conjugate and has been designed, synthesized, and characterized . The compound has excellent selectivity toward Cu 2+ ions over other metal ions in aqueous media through a “turn on−off” process .

Molecular Structure Analysis

The molecular formula of the compound is C22H23ClN2O2. The compound is based on an imidazole furan conjugate . Further details about the molecular structure are not available in the search results.Chemical Reactions Analysis

The compound shows excellent selectivity toward Cu 2+ ions over other metal ions in aqueous media through a “turn on−off” process . This suggests that it can interact with Cu 2+ ions in a specific manner.Physical And Chemical Properties Analysis

The compound has a molecular weight of 382.89. It is a fluorescent chemosensor . Further details about the physical and chemical properties are not available in the search results.Scientific Research Applications

Synthesis and Structural Insights

Research on similar compounds, such as 2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazoles, has provided valuable insights into their synthesis and structural characteristics. For example, studies have shown that chiral substituted furans and imidazoles are critical intermediates in synthesizing biologically important molecules. These compounds can be synthesized using catalyst/ligand-free cascade reactions, offering a straightforward approach to producing optically active furans and imidazoles with excellent yield and regioselectivity (Kanchan Mal & Indrajit Das, 2016). Furthermore, the structural determination of similar benzimidazole derivatives, like 2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazole, has been performed, showcasing the importance of π-π and C-H···π interactions in the crystal structures of these compounds (D. Geiger, H. Geiger, & J. Deck, 2014).

Anticorrosive and Luminescence Properties

The anticorrosive properties of benzimidazole derivatives have been extensively studied, indicating their potential in protecting metals against corrosion. For instance, compounds like 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine have been shown to serve as efficient inhibitors for steel corrosion, suggesting a similar potential for the compound (M. Yadav, T. Sarkar, & Taniya Purkait, 2015). Moreover, the luminescence properties of benzimidazole derivatives, such as 1-R1-2-R-4,5-di(furan-2-yl)-1H-imidazoles, have been explored, highlighting their potential in various applications requiring fluorescence or luminescence (Yao Chen et al., 2013).

Antitumor Activities

Research on dibenzo[b,d]furan-imidazole hybrid compounds has revealed their significant in vitro antitumor activities against various human tumor cell lines. The structural elements, such as the benzimidazole ring and specific substituents, play crucial roles in modulating cytotoxic activity. This suggests that similar structures, including the compound of interest, might possess potential antitumor properties (Lanying Liu et al., 2013).

Mechanism of Action

properties

IUPAC Name |

2-(furan-2-yl)-1-[4-(2-methylphenoxy)butyl]benzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2.ClH/c1-17-9-2-5-12-20(17)25-15-7-6-14-24-19-11-4-3-10-18(19)23-22(24)21-13-8-16-26-21;/h2-5,8-13,16H,6-7,14-15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVUMXUJIBBFPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2C4=CC=CO4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Ethoxyphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2746853.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2746856.png)

![N-cyclopentyl-2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2746859.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2746864.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2746865.png)

![1-(3-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2746868.png)

![2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2746869.png)

![tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate](/img/structure/B2746871.png)